Atorvastatin Cyclic Sodium Salt (Fluorophenyl) Impurity

説明

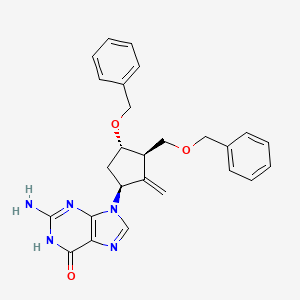

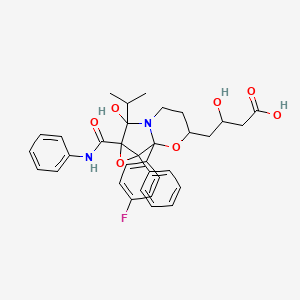

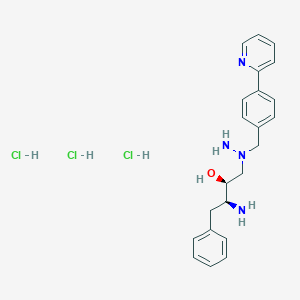

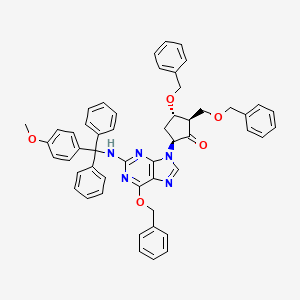

Atorvastatin Cyclic Sodium Salt (Fluorophenyl) Impurity is a photodegradation product of Atorvastatin . It is a cyclic impurity of Atorvastatin . The molecular formula is C33 H34 F N2 O7 . Na and the molecular weight is 612.62 .

Physical And Chemical Properties Analysis

Atorvastatin Cyclic Sodium Salt (Fluorophenyl) Impurity is a solid substance . It has a molecular weight of 612.62 . The compound should be stored at -20° C .科学的研究の応用

Metabolic Pathways and Excretion

Atorvastatin, recognized for its cholesterol-lowering properties, undergoes extensive metabolism, primarily through the beta-oxidation pathway. Studies in mice have revealed that peak plasma concentrations of Atorvastatin and its derivatives occur about 1 hour post-dose, with feces being the major route of elimination for the derived radioactivity. These metabolic pathways involve hydroxylated, beta-oxidized, and unsaturated derivatives of Atorvastatin, providing insights into its biotransformation and excretion mechanisms (Black, Sinz, Hayes, & Woolf, 1998).

Vascular and Cardiovascular Implications

Research has highlighted Atorvastatin's potential in mitigating arsenic-induced vascular dysfunction and inflammation in rats. The substance is shown to restore endothelial function, improve nitric oxide signaling, and reduce the production of pro-inflammatory mediators and cell adhesion molecules, suggesting its therapeutic potential in vascular-related health conditions (Kesavan et al., 2014).

Neuroprotective and Antidepressant Effects

Atorvastatin has been spotlighted for its neuroprotective qualities and potential antidepressant effects. Studies in mice indicate that its antidepressant-like effect is serotonergic system-dependent, suggesting its utility in treating disorders associated with serotonergic dysregulation (Ludka et al., 2014).

Drug Delivery Enhancements

Nanostructured lipid carriers (NLCs) loaded with Atorvastatin have been developed to improve its oral bioavailability and bypass hepatic effects. This innovative approach has demonstrated significant enhancement in the drug's solubility, stability, and in vivo performance, marking a leap in the method of its delivery and efficacy (Elmowafy et al., 2017).

Stroke Recovery and Brain Plasticity

Atorvastatin has shown promise in stroke recovery by promoting brain plasticity. The substance enhances functional outcomes after stroke by inducing vascular endothelial growth factor, cyclic guanosine monophosphate, angiogenesis, endogenous cell proliferation, neurogenesis, and synaptic protein, suggesting its role in neurorestorative activities post-stroke (Chen et al., 2003).

特性

IUPAC Name |

4-[1-(4-fluorophenyl)-5-hydroxy-2-phenyl-4-(phenylcarbamoyl)-5-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl]-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FN2O7/c1-21(2)32(41)31(29(40)35-25-11-7-4-8-12-25)30(43-31,22-9-5-3-6-10-22)33(23-13-15-24(34)16-14-23)36(32)18-17-27(42-33)19-26(37)20-28(38)39/h3-16,21,26-27,37,41H,17-20H2,1-2H3,(H,35,40)(H,38,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZMCOIMLLJPJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C2(C(O2)(C3(N1CCC(O3)CC(CC(=O)O)O)C4=CC=C(C=C4)F)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35FN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Atorvastatin Cyclic (Fluorophenyl) Impurity | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1S,3S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine](/img/structure/B601533.png)